2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, an iodinated aromatic ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a methoxy-substituted aromatic ring, followed by the introduction of a phenylmethoxy group. The thiazolidine ring is then formed through a cyclization reaction involving a thiol and an amine, and finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodinated aromatic ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new aromatic compounds with different substituents.
Scientific Research Applications
2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, iodinated aromatic compounds, and carboxylic acids with similar structural features. Examples include:
- 2-(3-Iodo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 2-(4-Phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 2-(3-Iodo-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
The uniqueness of 2-(3-Iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4S/c1-23-15-8-12(17-20-14(10-25-17)18(21)22)7-13(19)16(15)24-9-11-5-3-2-4-6-11/h2-8,14,17,20H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKDPIIHOFOIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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